molecular formula C10H13NO4 B15125512 (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B15125512
M. Wt: 211.21 g/mol
InChI Key: IGHHJKPPALHKMJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a compound with significant interest in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and an appropriate amino acid derivative. The reaction typically proceeds through a series of steps, including condensation, reduction, and hydrolysis, under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This often includes the use of catalysts, high-purity reagents, and advanced purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the amino group may produce primary amines.

Scientific Research Applications

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

IGHHJKPPALHKMJ-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.